molecular formula C21H21FN2O3 B2608020 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one CAS No. 877793-79-8

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one

Cat. No.: B2608020
CAS No.: 877793-79-8
M. Wt: 368.408
InChI Key: HNVHNCZLGJXRIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives, including compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one, have been synthesized and screened for their antimicrobial activities. These compounds showed good or moderate activities against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Crystal Structure Studies

The crystal structure of compounds structurally related to the mentioned chemical has been studied, providing insights into their molecular configurations and interactions. This research aids in understanding the physical and chemical properties of such compounds, which can be essential for drug design and development (Ullah & Altaf, 2014).

Neurological Applications

Research involving similar compounds has explored their use in studying neurological conditions such as Alzheimer's disease. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe has been utilized in conjunction with positron emission tomography (PET) to quantify receptor densities in the brains of Alzheimer's disease patients, showing potential for diagnostic applications (Kepe et al., 2006).

Metabolism and Biotransformation Studies

The biotransformation of flunarizine, a compound with structural similarities, has been studied in various species including humans, highlighting the metabolic pathways and differences between species. This research provides crucial information for understanding the pharmacokinetics and dynamics of such compounds (Lavrijsen et al., 1992).

Anti-ischemic and Neuroprotective Effects

Cinnamide derivatives structurally related have shown effective activities against neurotoxicity and protective effects on cerebral infarction in experimental models. This indicates their potential for treating or mitigating the effects of ischemic conditions and neurological damage (Zhong et al., 2018).

PET Imaging and Serotonergic Neurotransmission

Compounds structurally related have been used as PET imaging agents for studying serotonergic neurotransmission, demonstrating their utility in visualizing neurotransmitter system activities within the brain. This research is vital for understanding the role of serotonin in various neurological and psychiatric disorders (Plenevaux et al., 2000).

Future Directions

The future directions for research on “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-26-16-6-7-17-15(12-21(25)27-20(17)13-16)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVHNCZLGJXRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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